molecular formula C24H28N4O6 B4075525 ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate

ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate

Cat. No. B4075525
M. Wt: 468.5 g/mol
InChI Key: WRYXVTKGYGHWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate, also known as EANB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EANB is a member of the benzamide family of compounds and has been shown to exhibit potent biological activity.

Scientific Research Applications

Ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activity. ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition of COX-2 activity has been shown to reduce inflammation and pain in animal models.

Mechanism of Action

Ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate exerts its biological activity by inhibiting the activity of COX-2. This inhibition leads to a reduction in the production of inflammatory prostaglandins, which are responsible for the pain and inflammation associated with many diseases. ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been shown to exhibit potent anti-inflammatory and analgesic activity in animal models. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity. ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one limitation of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate is its complex synthesis method, which may limit its widespread use in the laboratory.

Future Directions

There are several future directions for the study of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate. One area of interest is the development of new derivatives of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate with improved biological activity. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in animal models and humans. Additionally, the potential use of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate in combination with other drugs for the treatment of various diseases should be explored. Further research is needed to fully understand the potential of ethyl 4-({2-[(1-azepanylacetyl)amino]-5-nitrobenzoyl}amino)benzoate as a therapeutic agent.

properties

IUPAC Name

ethyl 4-[[2-[[2-(azepan-1-yl)acetyl]amino]-5-nitrobenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-2-34-24(31)17-7-9-18(10-8-17)25-23(30)20-15-19(28(32)33)11-12-21(20)26-22(29)16-27-13-5-3-4-6-14-27/h7-12,15H,2-6,13-14,16H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYXVTKGYGHWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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